molecular formula C17H16O3 B12331514 4-(Benzoyloxy)-4-phenyl-2-butanone

4-(Benzoyloxy)-4-phenyl-2-butanone

Cat. No.: B12331514
M. Wt: 268.31 g/mol
InChI Key: WNSQWSMRULNXLU-UHFFFAOYSA-N
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Description

4-(Benzoyloxy)-4-phenyl-2-butanone is a ketone derivative featuring a benzoyloxy substituent at the 4-position of the phenyl ring and a ketone group at the 2-position of the butanone backbone. The benzoyloxy group likely enhances steric bulk and alters electronic properties compared to simpler derivatives, influencing reactivity and industrial uses .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(3-oxo-1-phenylbutyl) benzoate

InChI

InChI=1S/C17H16O3/c1-13(18)12-16(14-8-4-2-5-9-14)20-17(19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3

InChI Key

WNSQWSMRULNXLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzoyloxy)-4-phenyl-2-butanone typically involves the benzoylation of 4-phenyl-2-butanone. One common method is the reaction of 4-phenyl-2-butanone with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 4-(Benzoyloxy)-4-phenyl-2-butanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzoyloxy)-4-phenyl-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid and phenylbutanone derivatives.

    Reduction: 4-phenyl-2-butanol.

    Substitution: Various substituted phenylbutanone derivatives.

Scientific Research Applications

Synthetic Chemistry

1.1. Synthesis of Novel Compounds

4-(Benzoyloxy)-4-phenyl-2-butanone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of different functional groups, making it a versatile building block in organic synthesis. For instance, it can be utilized in the preparation of complex molecules through reactions such as esterification and acylation.

1.2. Polymer Chemistry

In polymer chemistry, derivatives like 4-(Benzoyloxy)-4-phenyl-2-butanone can act as photoinitiators in radical polymerization processes. These compounds are crucial in developing materials that require UV curing, such as coatings and adhesives. The effectiveness of such compounds in initiating polymerization reactions has been documented, highlighting their role in producing high-performance materials .

Biological Studies

2.1. Anticancer Activity

Recent studies have investigated the biological activity of compounds related to 4-(Benzoyloxy)-4-phenyl-2-butanone, particularly its potential anticancer properties. Research indicates that similar benzoyl derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the benzoyloxy structure may enhance therapeutic efficacy .

2.2. Mechanistic Studies

In vitro studies have explored the mechanisms through which these compounds exert their biological effects. For example, they may induce apoptosis in cancer cells or inhibit specific signaling pathways involved in tumor growth . Such findings are essential for developing new chemotherapeutic agents based on these structural motifs.

Material Science

3.1. Liquid Crystals

The compound has been studied for its liquid crystal properties, which are valuable in display technologies and other applications requiring tunable optical properties. The mesomorphic behavior of derivatives like 4-(Benzoyloxy)-4-phenyl-2-butanone is characterized by their ability to form ordered phases at certain temperatures, making them suitable for liquid crystal displays (LCDs) and other optoelectronic devices .

3.2. Photostability and Set-off Testing

In material science, the photostability of compounds containing 4-(Benzoyloxy)-4-phenyl-2-butanone is critical for their use in packaging materials and inks. Studies have shown that these compounds can resist degradation under UV light, which is vital for maintaining the integrity of printed materials over time . Additionally, research into set-off phenomena—where ink transfers from one surface to another—has highlighted the importance of understanding the interactions between these compounds and various substrates .

Mechanism of Action

The mechanism of action of 4-(Benzoyloxy)-4-phenyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Compounds
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
4-Phenyl-2-butanone 2550-26-7 C₁₀H₁₂O 148.20 g/mol Phenyl at C4, ketone at C2
4-(4-Methoxyphenyl)-2-butanone - C₁₁H₁₄O₂ 178.23 g/mol Methoxy-phenyl at C4
4-Benzoyloxy-4-phenyl-2-butanone - C₁₈H₁₈O₃ 294.33 g/mol Benzoyloxy-phenyl at C4
  • 4-Phenyl-2-butanone: A low-molecular-weight aromatic ketone with a phenyl group at the 4-position. It is widely used in fragrances and pharmaceuticals due to its volatility and compatibility with organic synthesis .
  • 4-(Benzoyloxy)-4-phenyl-2-butanone: The benzoyloxy group introduces steric hindrance and may reduce volatility, making it more suitable for high-temperature applications or as a polymer intermediate .
Reactivity in Organic Reactions
  • 4-Phenyl-2-butanone: Exhibits moderate reactivity in transaminase-catalyzed reactions (3.7% relative activity), comparable to acetophenone. Its α-ketone structure allows for nucleophilic additions, but steric effects from the phenyl group limit reaction rates .
  • 4-(Benzoyloxy)-4-phenyl-2-butanone: The benzoyloxy group likely further reduces reactivity due to increased steric bulk. However, this substituent may enhance photostability, making it useful in UV-resistant coatings .

Biological Activity

4-(Benzoyloxy)-4-phenyl-2-butanone, also known as benzoyl phenyl butanone, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of 4-(Benzoyloxy)-4-phenyl-2-butanone can be represented as follows:

C16H16O3\text{C}_{16}\text{H}_{16}\text{O}_3

The compound features a benzoyloxy group attached to a phenyl butanone backbone, which may influence its interaction with biological targets.

Antiproliferative Effects

Research indicates that 4-(Benzoyloxy)-4-phenyl-2-butanone exhibits significant antiproliferative activity against various cancer cell lines. A study conducted on multiple human cancer cell lines demonstrated that the compound can inhibit cell growth effectively. The inhibition concentration (IC50) values were determined to assess the potency of the compound against specific cancer types.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)15.2
HT-29 (Colon Cancer)12.5
A549 (Lung Cancer)18.3

These findings suggest that 4-(Benzoyloxy)-4-phenyl-2-butanone has potential as an anticancer agent, particularly in breast and colon cancer models .

The mechanism by which 4-(Benzoyloxy)-4-phenyl-2-butanone exerts its antiproliferative effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that the compound can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .

In vitro assays demonstrated that treatment with this compound results in G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation .

In Vivo Studies

A notable case study involved the administration of 4-(Benzoyloxy)-4-phenyl-2-butanone in a chick chorioallantoic membrane (CAM) model, which is frequently used to assess tumor growth and angiogenesis. The results indicated that the compound significantly reduced tumor size and inhibited angiogenesis compared to control groups, suggesting its efficacy in vivo .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the benzoyloxy group could enhance biological activity. Electron-donating substituents at the para position of the phenyl ring were found to increase antiproliferative effects, while electron-withdrawing groups diminished activity .

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